molecular formula C24H25N3O4S B2780797 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 878992-56-4

4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2780797
CAS No.: 878992-56-4
M. Wt: 451.54
InChI Key: YBZSKODMYMHISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring, a sulfonamide group, and a methoxy group

Mechanism of Action

Target of Action

The primary target of the compound 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

The compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of the neurotransmitter acetylcholine, leading to an increase in both the level and duration of action of the neurotransmitter at the neural synapse .

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can result in prolonged cholinergic effects. This impacts various cholinergic pathways in the central and peripheral nervous systems . The compound’s action on these pathways can lead to a variety of downstream effects, including improved memory and cognitive function .

Pharmacokinetics

These properties would impact the compound’s bioavailability, determining how much of the compound is able to reach its target and exert its therapeutic effect .

Result of Action

The compound’s action results in neuroprotective effects, as demonstrated in studies involving aluminium-induced neurotoxicity . Treatment with the compound improved short-term memory and anxiety levels in rats treated with aluminium chloride . It also attenuated the neurotoxic effects of aluminium chloride, as shown by the improvement in rats’ performance in a water maze test and in lowering AChE activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with similar structural features but different functional groups.

    N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Shares the piperazine core but has different substituents.

Uniqueness

4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-31-20-11-13-21(14-12-20)32(29,30)25-23-10-6-5-9-22(23)24(28)27-17-15-26(16-18-27)19-7-3-2-4-8-19/h2-14,25H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZSKODMYMHISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.